molecular formula C6H12N2O B8558551 Piperidin-4-one O-methyl-oxime

Piperidin-4-one O-methyl-oxime

Cat. No. B8558551
M. Wt: 128.17 g/mol
InChI Key: GRXVKHFAPSGQDJ-UHFFFAOYSA-N
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Patent
US07592358B2

Procedure details

A mixture of 3.84 g (25.00 mmol) 4-piperdinone hydrochloride and 2.51 g (30.00 mmol) O-methylhydroxylamine hydrochloride in 50 mL of MeOH was stirred for 8 hours at 60° C. and then evaporated down in vacuo. The residue was stirred with saturated aqueous potassium carbonate solution and the aqueous phase was extracted with DCM. The combined organic phases were dried over sodium sulfate, evaporated down in vacuo, and dried. Yield: 2.80 g (87% of theoretical); C6H12N2O (M=128.172); calc.: molpeak (M+H)+: 129; found: molpeak (M+H)+: 129; HPLC-MS: 1.44 minutes (method C).
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.Cl.[CH3:10][O:11][NH2:12]>CO>[CH3:10][O:11][N:12]=[C:5]1[CH2:6][CH2:7][NH:2][CH2:3][CH2:4]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3.84 g
Type
reactant
Smiles
Cl.N1CCC(CC1)=O
Name
Quantity
2.51 g
Type
reactant
Smiles
Cl.CON
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred for 8 hours at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo
STIRRING
Type
STIRRING
Details
The residue was stirred with saturated aqueous potassium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
1.44 minutes (method C)
Duration
1.44 min

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
CON=C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.